

Application Notes and Protocols for Reconstituting Lyophilized SNT-207858 Free Base

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Compound of Interest

Compound Name: SNT-207858 free base

Cat. No.: B15618130

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reconstitution of lyophilized **SNT-207858 free base**, a selective and potent antagonist of the melanocortin-4 (MC-4) receptor. Adherence to these guidelines is crucial for ensuring the integrity and optimal performance of the compound in downstream applications.

Product Information

SNT-207858 free base is a key research tool for investigating the physiological roles of the MC-4 receptor. Accurate preparation of stock solutions is the first step in achieving reliable and reproducible experimental outcomes.

Property	Value
Molecular Formula	C ₃₂ H ₄₃ Cl ₂ N ₅ O ₃
Molecular Weight	616.62 g/mol
Purity	>98%
Appearance	Lyophilized powder
Storage (Lyophilized)	Store at -20°C for long-term storage
Storage (in Solvent)	Store at -80°C

Reconstitution Protocol

This protocol outlines the steps for reconstituting lyophilized **SNT-207858 free base** to prepare a stock solution. It is critical to use high-purity solvents and sterile techniques to avoid contamination.

2.1. Materials

- Lyophilized **SNT-207858 free base** vial
- Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
- Sterile, polypropylene microcentrifuge tubes
- Calibrated micropipettes and sterile, low-retention pipette tips
- Vortex mixer
- Optional: Water bath or sonicator

2.2. Procedure

- **Equilibration:** Before opening, allow the vial of lyophilized **SNT-207858 free base** to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming inside the vial upon opening, which can affect the stability of the compound.

- **Solvent Addition:** Based on the desired stock solution concentration, carefully add the calculated volume of anhydrous DMSO to the vial using a calibrated micropipette. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to your specific vial size containing a known mass of the compound.
- **Dissolution:** Gently vortex the vial for 1-2 minutes to facilitate the dissolution of the powder. A clear, homogenous solution should be obtained.
- **Warming (Optional):** If the compound does not fully dissolve, the solution can be warmed in a water bath at 37°C for 10-15 minutes. Intermittent vortexing during this time is recommended.
- **Sonication (Optional):** As an alternative to warming, the vial can be placed in an ultrasonic bath for 5-10 minutes to aid in dissolution.
- **Aliquoting and Storage:** Once fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This minimizes freeze-thaw cycles, which can degrade the compound over time. Store the aliquots at -80°C.

2.3. Calculation of Solvent Volume

To calculate the volume of solvent required to achieve a specific molar concentration, use the following formula:

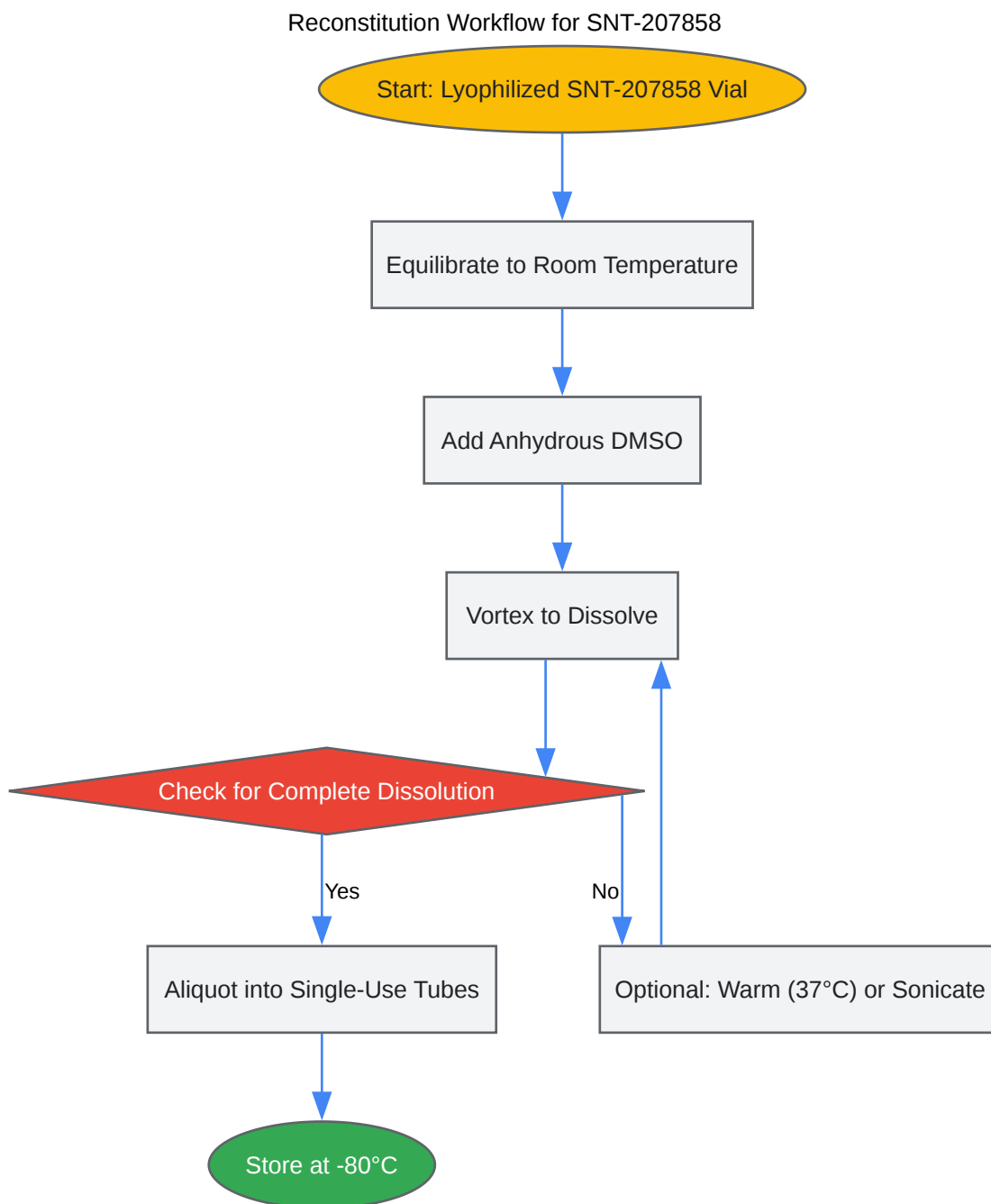
$$\text{Volume } (\mu\text{L}) = (\text{Mass of Compound (mg)} / \text{Molecular Weight (g/mol)}) * (1 / \text{Desired Concentration (mM)}) * 1,000,000$$

Example Calculation for a 10 mM Stock Solution from 1 mg of SNT-207858:

$$\text{Volume } (\mu\text{L}) = (1 \text{ mg} / 616.62 \text{ g/mol}) * (1 / 10 \text{ mM}) * 1,000,000 \approx 162.17 \mu\text{L of DMSO}$$

Experimental Workflow for Reconstitution

The following diagram illustrates the key steps in the reconstitution process.



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Caption: A flowchart of the reconstitution process for lyophilized SNT-207858.

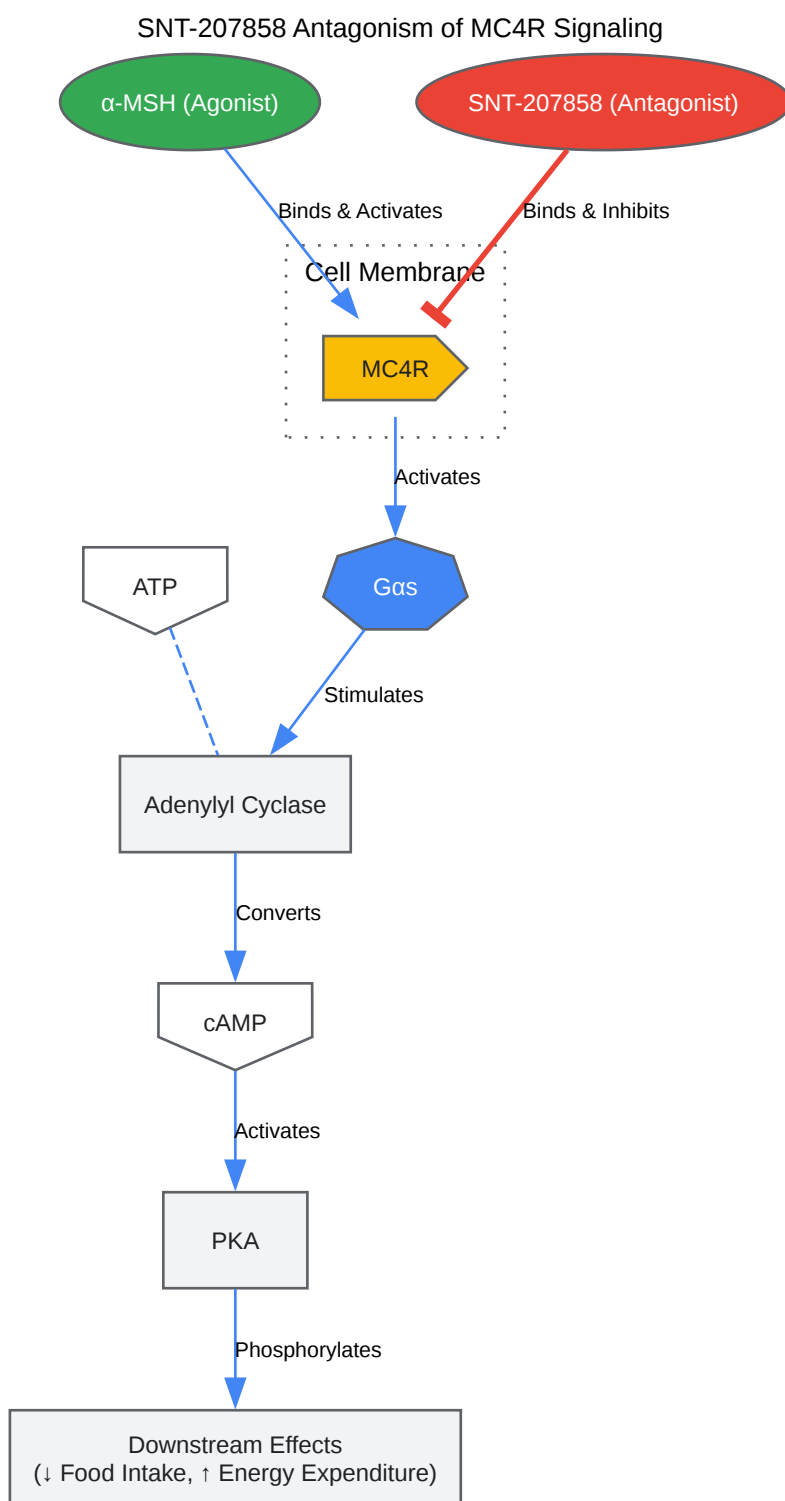
Mechanism of Action: SNT-207858 as a Melanocortin-4 Receptor Antagonist

SNT-207858 functions as a competitive antagonist at the melanocortin-4 receptor (MC4R), a G-protein coupled receptor (GPCR) predominantly expressed in the brain. The MC4R is a key regulator of energy homeostasis, food intake, and body weight.

Signaling Pathway Overview:

Under normal physiological conditions, the endogenous agonist, α -melanocyte-stimulating hormone (α -MSH), binds to MC4R. This binding event activates the $G_{\alpha s}$ subunit of the associated G-protein, leading to the stimulation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to a reduction in food intake and an increase in energy expenditure.

SNT-207858 competitively blocks the binding of α -MSH to the MC4R. This inhibition prevents the activation of the downstream signaling cascade, thereby antagonizing the anorexigenic effects of MC4R activation.



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Caption: SNT-207858 competitively inhibits α -MSH binding to MC4R.

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